Azide-PEG4-Tos

Overview

Description

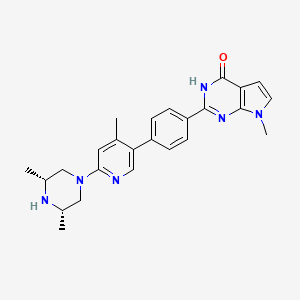

Azide-PEG4-Tos, also known as Azide-PEG4-Tosylate, is a heterofunctional crosslinker containing an azide group and a tosyl group. This compound is widely used in the field of bioconjugation and click chemistry due to its ability to form stable triazole linkages through reactions with alkynes. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media, making it a versatile tool in various scientific applications .

Mechanism of Action

Azide-PEG4-Tos, also known as 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterofunctional crosslinker with a wide range of applications in biochemical research .

Target of Action

this compound primarily targets proteins and enzymes for immobilization on solid supports . It is used in the synthesis of PROTACs, which are molecules that induce the degradation of specific proteins within cells .

Mode of Action

The compound contains an azide (N3) group and a tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

this compound is involved in the process of protein immobilization, where it forms a stable covalent bond between the protein and the solid support . This process is facilitated by the azide-alkyne cycloaddition, a type of Click Chemistry .

Pharmacokinetics

The presence of a peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound action is the formation of stable, highly bio-active conjugates of proteins or enzymes with solid supports . This is particularly useful in various applications such as the fabrication of biosensors, biochips, and microdevices .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactive groups. For instance, the compound is typically stored at -20°C to maintain its stability . Furthermore, the presence of alkyne, BCN, or DBCO groups is necessary for the azide group of the compound to react and form a stable triazole linkage .

Biochemical Analysis

Biochemical Properties

Azide-PEG4-Tos plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in this compound can react with terminal alkynes and cyclooctyne derivatives via click chemistry. The tosyl group can be replaced by nucleophilic reagents for bioconjugation and PEGylation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to immobilize azide-functionalized proteins to micro- and nanoparticles directly from cell lysate .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The azide (N3) group reacts with terminal alkynes via CuAAC, strained cyclooctynes (e.g.

Preparation Methods

Azide-PEG4-Tos can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with azide and tosyl groups. The general synthetic route involves the following steps:

Activation of PEG: Polyethylene glycol is first activated by reacting with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction introduces the tosyl group to the PEG chain.

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Azide-PEG4-Tos undergoes several types of chemical reactions, primarily involving its azide and tosyl functional groups:

Click Chemistry: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages

Nucleophilic Substitution: The tosyl group acts as a good leaving group in nucleophilic substitution reactions, allowing it to be replaced by various nucleophiles such as amines, thiols, or alcohols

Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and various nucleophiles in polar aprotic solvents for nucleophilic substitution. The major products formed from these reactions are triazole-linked compounds and substituted PEG derivatives.

Scientific Research Applications

Azide-PEG4-Tos has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Azide-PEG4-Tos can be compared with other similar compounds such as:

NHS-PEG4-Azide: This compound contains an azide group and an NHS ester group, which reacts with primary amines to form stable amide bonds.

Azide-PEG4-NHS: Similar to NHS-PEG4-Azide, this compound also contains an azide group and an NHS ester group, but with a different PEG spacer length.

Azide-PEG4-Alkyne: This compound contains both azide and alkyne groups, allowing it to undergo click chemistry reactions with other azide or alkyne-containing molecules.

The uniqueness of this compound lies in its combination of azide and tosyl groups, which provides versatility in both click chemistry and nucleophilic substitution reactions, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZLMAEZYMGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

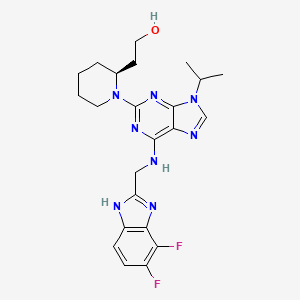

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

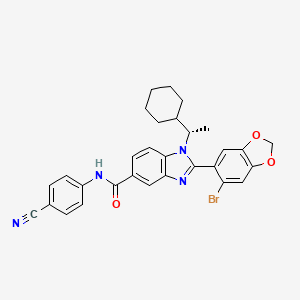

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)

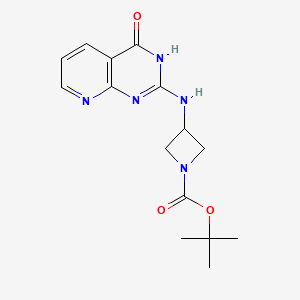

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)